Levomethadone

Beschreibung

Contextualization of Levomethadone as an Enantiomer within Opioid Chemistry

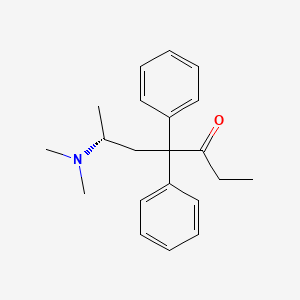

Methadone is a chiral molecule, possessing a single chiral center at the carbon atom bearing the dimethylamino group and the methyl group wikipedia.org. This chirality gives rise to two stereoisomers: this compound (the R-(-)-enantiomer) and dextromethadone (the S-(+)-enantiomer) wikipedia.org. Enantiomers are stereoisomers that are non-superimposable mirror images of each other, sharing identical chemical and physical properties in an achiral environment but exhibiting different interactions with other chiral molecules, such as biological receptors and enzymes researchgate.net.

In the context of opioid chemistry, the enantiomeric nature of methadone is particularly relevant because opioid receptors themselves are chiral guidetopharmacology.org. This chirality of the receptor binding site means that the two enantiomers of a chiral opioid can interact differently, leading to distinct binding affinities, pharmacological profiles, and metabolic pathways researchgate.net. This compound is recognized as the enantiomer primarily responsible for the μ-opioid receptor agonist activity of racemic methadone wikipedia.orgebi.ac.ukresearchgate.netmdpi.com.

Historical Evolution of Enantiomeric Research in Synthetic Opioids

The importance of stereochemistry in opioid activity has been recognized for decades. Early research into opioid compounds, including naturally occurring opiates like morphine and the development of synthetic opioids, highlighted that analgesic activity was often confined to one specific stereoisomer painphysicianjournal.com. This observation strongly suggested the involvement of stereospecific binding sites, later identified as opioid receptors guidetopharmacology.org.

The synthesis of methadone in the mid-20th century provided a new avenue for studying enantiomeric effects in synthetic opioids. The original patent for methadone described a method for separating the stereoisomers, involving the treatment of racemic methadone with d-(+)-tartaric acid to precipitate the dextro-methadone levo-tartrate, allowing the more potent this compound to be retrieved from the mother liquor wikipedia.org. This early separation method underscored the awareness of differing biological activities between the enantiomers.

Over time, research has increasingly focused on isolating and characterizing the individual enantiomers of synthetic opioids to better understand their specific interactions with biological targets. Studies comparing the pharmacological profiles of this compound and dextromethadone have been instrumental in dissecting the complex effects observed with racemic methadone clinmedjournals.orgwikipedia.org. This historical progression in enantiomeric research has moved towards more sophisticated methods, including asymmetric synthesis to produce specific enantiomers and advanced analytical techniques like liquid chromatography tandem quadrupole mass spectrometry (LC-QQQ-MS) for their quantitation and differentiation in biological samples wikipedia.orgoup.com.

Significance of Stereochemistry in Investigating Opioid Mechanisms

The stereochemistry of opioid ligands is fundamentally important in investigating their mechanisms of action at the molecular level. Opioid receptors (μ, δ, and κ) are proteins with specific three-dimensional structures, and the binding of a ligand to these receptors is a highly selective process influenced by the ligand's shape and spatial arrangement of atoms guidetopharmacology.orgacs.org.

This compound's significantly higher affinity and intrinsic activity at the μ-opioid receptor compared to dextromethadone exemplifies the critical role of stereochemistry wikipedia.orgmdpi.comwikipedia.org. Research indicates that the (R)-configuration of this compound is essential for optimal binding and activation of the μ-opioid receptor ebi.ac.ukresearchgate.net. In contrast, dextromethadone, the (S)-enantiomer, exhibits much lower affinity for opioid receptors but acts as a noncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor and can interact with other targets like the hERG potassium channels, contributing to distinct pharmacological effects wikipedia.orgclinmedjournals.orgwikipedia.org.

Studies comparing the binding of opioid enantiomers, such as this compound and dextromethadone, to cloned receptors or in tissue preparations have provided crucial data on receptor selectivity and the specific molecular determinants of ligand-receptor interactions frontiersin.orgnih.gov. This research involves techniques like radioligand binding assays and functional assays measuring downstream signaling pathways, such as the inhibition of adenylyl cyclase or the activation of G proteins acs.orgfrontiersin.org.

Elucidate the precise structural requirements for opioid receptor binding and activation.

Study stereoselective metabolic pathways and their implications for drug disposition and variability in response.

Develop more selective and potentially safer opioid ligands by understanding the stereochemical basis of their interactions with multiple targets, including opioid receptors and other ion channels or enzymes wikipedia.orgclinmedjournals.orgwikipedia.org.

This focus on stereochemistry in opioid research, with this compound as a key example, continues to advance our understanding of complex pharmacological systems and inform the rational design of new chemical entities with improved therapeutic profiles.

Eigenschaften

IUPAC Name |

(6R)-6-(dimethylamino)-4,4-diphenylheptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSIQXCVUWKGNF-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)C(C[C@@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016376 | |

| Record name | Levomethadone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125-58-6 | |

| Record name | Levomethadone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levomethadone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levomethadone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13515 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levomethadone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOMETHADONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y75Z4E8NS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology and Receptor Interaction Dynamics of Levomethadone

Opioid Receptor System Agonism of Levomethadone

This compound functions primarily as an agonist at the opioid receptor system. wikipedia.orgmims.comwikipedia.orgiipseries.orgnih.govpsychonautwiki.org Its effects are predominantly mediated through its interactions with the mu-opioid receptor (MOR). nih.govwikipedia.orgnrfhh.com

μ-Opioid Receptor (MOR) Binding Characteristics and Activation Kinetics

This compound is a potent agonist at the μ-opioid receptor. nih.govwikipedia.orgnrfhh.com Studies have shown that it binds to the MOR with high affinity. ashdin.comnih.gov For instance, research indicates that this compound has approximately 10 times higher affinity for the μ-opioid receptor compared to dextromethadone. ashdin.com Another study reported a Ki value of 3.01 ± 0.18 nM for R-methadone (this compound) at the mu receptor in guinea pig cerebral cortex preparations. researchgate.net

While this compound exhibits high intrinsic activity at the MOR, it has been noted to have lower affinity compared to morphine in some contexts. wikipedia.org However, compared to its binding to NMDA channels, this compound's binding to μ-opioid receptors is significantly more potent, with an IC50 of 5.0 nM for MOR binding versus 3.4 μM for NMDA channel binding. nih.gov

Comparative Binding Affinity and Intrinsic Activity with Racemic Methadone and Other Opioids

This compound is significantly more potent than the (S)-(+)-enantiomer (dextromethadone), with approximately 50 times the potency and greater μ-opioid receptor selectivity. wikipedia.orgwikipedia.org Consequently, this compound is about twice as potent as racemic methadone by weight, and their effects are virtually identical when compared. wikipedia.orgwikipedia.org

Comparative binding studies highlight the differential affinities of methadone enantiomers and other opioids for opioid receptors. This compound demonstrates a considerably higher affinity for the mu-opioid receptor than dextromethadone. ashdin.comnih.govresearchgate.net For example, R-methadone (this compound) showed approximately 10 times higher affinity for the mu, mu1, and mu2 receptors than S-methadone (dextromethadone). researchgate.net The affinity of R-methadone for the mu receptor (Ki 3.01 ± 0.18 nM) was also about twice that of racemic methadone (Ki 5.73 ± 1.5 nM) in guinea pig cerebral cortex. researchgate.net

Compared to morphine, R-methadone has approximately the same affinity for the mu, mu1, and delta receptors, but a lower affinity for the kappa receptor. researchgate.net

Table 1: Comparative Opioid Receptor Binding Affinities (Ki in nM)

| Compound | μ-opioid receptor | δ-opioid receptor | κ-opioid receptor |

| This compound (R-) | 3.01 ± 0.18 researchgate.net | 371 ± 75 researchgate.net | 1332 ± 280 researchgate.net |

| Dextromethadone (S-) | ~30-fold lower than this compound nih.gov | Higher than R-isomer researchgate.net | Low researchgate.net |

| Racemic Methadone | 5.73 ± 1.5 researchgate.net | 752 ± 686 researchgate.net | 1817 ± 573 researchgate.net |

| Morphine | ~5.6-19 nih.gov | Similar to R-methadone researchgate.net | Higher than R-methadone researchgate.net |

Note: Values are approximate and can vary depending on the study and methodology.

Analysis of G Protein and β-Arrestin Pathway Differential Activation

Opioid receptors, including the MOR, signal through both G protein and β-arrestin pathways. nih.govresearchgate.netcambridge.org The differential activation of these pathways by various ligands is a subject of ongoing research. nih.govresearchgate.net While the therapeutic effects of opioid analgesics are primarily linked to G protein signaling, side effects have often been associated with β-arrestin signaling. researchgate.net

Some research suggests that methadone may exhibit preferential activation of β-arrestin over G proteins, contributing to its distinct pharmacological properties. researchgate.net However, the specific G protein and β-arrestin pathway activation profile of this compound, independent of racemic methadone, is an area where detailed, isolated data on differential activation kinetics is less extensively documented in the provided search results. Studies on positive allosteric modulators of the MOR, such as MS1, have shown that these modulators can augment the potency of this compound in G protein assays. wikipedia.org

Non-Opioid Receptor Interactions and Their Pharmacological Relevance

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism Mechanisms

This compound has been found to act as a weak competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor complex. wikipedia.orgwikipedia.org Both enantiomers of methadone bind to the glutamatergic NMDA receptor, acting as noncompetitive antagonists. wikipedia.orghandwiki.org This NMDA receptor antagonism is proposed as a possible mechanism by which methadone may decrease craving for opioids and tolerance, and it has been suggested to contribute to its efficacy in treating neuropathic pain. wikipedia.orgpsychonautwiki.orghandwiki.org

The mechanism of NMDA receptor antagonism typically involves interfering with the function of these ionotropic glutamate receptors, leading to the inhibition of calcium ion entry and subsequent signaling. iipseries.org Antagonists can block the ion channel pore that allows ion passage. iipseries.org While this compound has affinity for binding within NMDA channels, its potency at μ-opioid receptors is significantly higher, which may limit the extent to which NMDA receptor blockade contributes to its effects at typical opioid agonist doses. nih.gov

α3β4 Nicotinic Acetylcholine (nACh) Receptor Antagonism Mechanisms

This compound has also been identified as a potent noncompetitive antagonist of the α3β4 nicotinic acetylcholine (nACh) receptor. wikipedia.orgwikipedia.orgwikipedia.orgpsychonautwiki.orghandwiki.org This interaction has been observed in studies using rat receptors expressed in human embryonic kidney cell lines. wikipedia.orgpsychonautwiki.orghandwiki.org

Nicotinic acetylcholine receptors are pentameric transmembrane ion channels involved in cholinergic neurotransmission. nih.gov Antagonism of these receptors can influence various physiological processes. The specific mechanisms by which this compound exerts its antagonistic effects on the α3β4 nACh receptor involve noncompetitive binding, meaning it does not bind to the same site as acetylcholine but still inhibits receptor function. wikipedia.orgwikipedia.orgwikipedia.orgpsychonautwiki.orghandwiki.org

Ligand-Receptor Conformational Dynamics and Signaling Bias

The interaction of this compound with the mu-opioid receptor involves complex conformational dynamics that influence signaling outcomes. Ligand-induced conformational changes in GPCRs determine which intracellular signaling pathways are preferentially activated, a phenomenon known as signaling bias or functional selectivity nih.govworktribe.com. Studies suggest that methadone, including its active this compound component, may stabilize distinct MOR active conformations compared to classic opioids researchgate.net. This differential stabilization of receptor states can lead to varied downstream effects, potentially contributing to this compound's unique clinical profile nih.govresearchgate.net.

Research indicates that while MOR activation primarily leads to G protein signaling responsible for analgesia, β-arrestin signaling has been linked to undesirable side effects researchgate.netnih.gov. Understanding how this compound influences the balance between these pathways is a subject of ongoing investigation researchgate.netnih.gov.

Computational molecular dynamics (MD) simulations are a powerful tool used to investigate the dynamic behavior of biological macromolecules, including the conformational changes in opioid receptors upon ligand binding nih.govnih.gov. These simulations provide insights into the flexibility of the receptor and how the presence of a ligand like this compound alters its conformational landscape over time researchgate.netbiorxiv.org.

Studies employing MD simulations have been used to explore the interactions between this compound (or methadone) and the MOR at an atomic level researchgate.net. By simulating the receptor-ligand complex in a dynamic environment, researchers can observe the transient conformations adopted by the receptor and analyze the stability and transitions between different states (e.g., inactive and various active states) researchgate.netnih.gov. This approach helps in understanding how this compound binding shifts the conformational equilibrium of the MOR researchgate.net.

Computational studies, including molecular docking and dynamics simulations, have been applied to analyze the binding poses and interaction fingerprints of various opioids, including methadone, with the MOR nrfhh.complos.org. These techniques can predict binding energies and identify key residues involved in ligand interaction, providing a structural basis for understanding differences in binding affinity and efficacy biorxiv.orgnrfhh.complos.org.

Atomic-level characterization of the this compound-MOR complex provides detailed information about the specific interactions that govern binding affinity and receptor activation. Techniques such as X-ray crystallography and cryo-electron microscopy can provide static snapshots of receptor-ligand structures, while computational methods like molecular docking and dynamics simulations offer insights into the dynamic nature of these interactions researchgate.netnih.gov.

Studies using computational approaches have examined the atomic interactions between methadone and the MOR binding site. These interactions typically involve a combination of hydrogen bonds, hydrophobic contacts, and aromatic interactions between the ligand and specific amino acid residues within the receptor's binding pocket nrfhh.com. For instance, computational studies have identified hydrogen bonds and aromatic interactions as key features of opioid-MOR complexes nrfhh.com. The specific orientation and interactions of this compound within the binding site are crucial determinants of the conformational changes it induces nih.gov.

Research suggests that the L-enantiomer (this compound) is protonated at its tertiary amine at biological pH, which influences its interaction with the receptor researchgate.net. The specific arrangement of this compound within the orthosteric binding site can lead to unique interactions with residues that modulate the receptor's conformational state and subsequent signaling nih.govelifesciences.org.

Ligand binding to a GPCR like the MOR modulates the equilibrium between different receptor conformational states researchgate.netelifesciences.org. Agonists, such as this compound, preferentially stabilize active conformations (R*), shifting the equilibrium away from the inactive state (R) elifesciences.org. The degree to which a ligand stabilizes these active states is a measure of its intrinsic efficacy elifesciences.org.

Studies utilizing techniques like conformational biosensors and spectroscopic methods, in conjunction with computational simulations, help to elucidate how this compound binding influences this conformational equilibrium researchgate.netnih.govelifesciences.org. Research suggests that methadone may induce a unique set of receptor conformations compared to other ligands elifesciences.org. This could be reflected in differences in the dissociation rates of receptor-interacting proteins like nanobodies or G proteins elifesciences.org.

Molecular dynamics simulations can reveal the dynamic transitions between different receptor states in the presence of this compound, providing a mechanistic understanding of how the ligand binding pocket communicates with intracellular coupling regions researchgate.netnih.gov. The specific conformational changes induced by this compound, particularly in transmembrane segments and intracellular loops, are thought to be linked to its signaling profile and potential for biased agonism researchgate.netnih.govnih.gov. The unique conformational signature stabilized by this compound may contribute to its distinct pharmacological effects, including its interaction with different signaling pathways (e.g., G protein vs. β-arrestin) researchgate.networktribe.com.

Preclinical Pharmacokinetics and Metabolism Studies of Levomethadone

Investigations of Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Animal models are crucial in toxicokinetic studies to understand how substances like levomethadone are absorbed, distributed, metabolized, and excreted within a living organism. These studies provide insights into the substance's behavior in the body, helping to predict potential effects and safe exposure limits. Absorption refers to the entry of a substance into the bloodstream, distribution involves its movement throughout the body, metabolism is the biotransformation of the substance, primarily in the liver, and excretion is its elimination from the body, typically via urine or feces.

Studies in horses have investigated the pharmacokinetics of this compound. After intravenous administration in anesthetized ponies, plasma concentrations of l-methadone showed a rapid initial distribution phase followed by a slower elimination phase. ebi.ac.uk, researchgate.net The pharmacokinetics of l-methadone in anesthetized ponies were reported to be similar to those observed for conscious horses administered racemic methadone. ebi.ac.uk

Metabolic Pathways and Cytochrome P450 Isoform Involvement

This compound undergoes extensive metabolism, primarily in the liver, through N-demethylation and cyclization. scialert.net, d-nb.info This metabolic process is mediated by several cytochrome P450 (CYP) enzymes. scialert.net, drugbank.com

Role of Specific CYP Enzymes (e.g., CYP3A4, CYP2B6, CYP2D6) in Biotransformation

Multiple CYP enzymes are involved in the metabolism of methadone, including its enantiomer, this compound. Major contributing isoenzymes include CYP3A4, CYP2B6, and to a lesser extent, CYP2D6. upf.edu, drugbank.com Other enzymes such as CYP1A2, CYP2C8, CYP2C9, and CYP2C19 may also play a role, although data can be contradictory. upf.edu

While CYP3A4 is a significant enzyme in drug metabolism, its importance in methadone metabolism compared to other CYPs like CYP2B6 may be less significant than initially inferred from some in vitro work. iu.edu CYP2B6 is considered a major contributor to methadone metabolism and exhibits enantioselectivity, particularly towards the (S)-enantiomer of methadone. upf.edu, iu.edu CYP2C19 also shows enantioselectivity, metabolizing (R)-methadone more rapidly than (S)-methadone. scialert.net The expression and activity of these CYP enzymes can vary significantly between individuals and animal species, influencing the rate and extent of this compound metabolism. iu.edu, nih.gov

Identification and Pharmacological Characterization of Key Metabolites (e.g., EDDP) and Their Receptor Affinities in Preclinical Systems

The main metabolic pathway of methadone, including this compound, involves N-demethylation followed by spontaneous cyclization to form 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP). univr.it, wikipedia.org, d-nb.info A second N-demethylation can produce 2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline (EMDP). wikipedia.org

Preclinical studies have characterized the pharmacological activity of these metabolites. EDDP is generally considered an inactive metabolite and does not display significant analgesic activity. scialert.net, d-nb.info Studies have shown that EDDP has no meaningful opioid affinity. nih.gov The binding of EDDP to recombinant human opioid receptors is significantly lower (over 300-fold less) compared to the active (R)-enantiomer of methadone. researchgate.net While EDDP is largely considered inactive in terms of opioid effects, some studies have explored its activity at other receptors, such as NMDA receptors. acs.org For instance, (R)-EDDP has shown selectivity and moderate potency against the GluN1-GluN2C subtype of NMDA receptors in preclinical systems. acs.org

Role of Transporter Proteins (e.g., P-glycoprotein) in this compound Disposition

Transporter proteins play a crucial role in the disposition of many drugs, including opioids, by influencing their absorption, distribution, and excretion. researchgate.net P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter encoded by the ABCB1 (MDR1) gene, is a well-characterized efflux transporter found in various tissues, including the gastrointestinal tract, blood-brain barrier, and kidney. wikipedia.org, evotec.com, mdpi.com P-gp actively pumps many foreign substances out of cells, limiting their intracellular accumulation and influencing their bioavailability and distribution. wikipedia.org, mdpi.com

Methadone has been shown to be a substrate for P-glycoprotein. wikipedia.org Studies utilizing in vitro systems, such as placental lobule perfusion and cell lines, have indicated that methadone is extruded by P-gp. nih.gov The expression and activity of P-gp can affect the transfer of methadone across biological barriers, such as the blood-brain barrier and the placental barrier. mdpi.com, nih.gov Variability in P-gp expression and function, potentially due to genetic factors, may contribute to inter-individual differences in opioid disposition and response. mdpi.com, mdpi.com

Pharmacokinetic Modeling in Animal Systems

Pharmacokinetic modeling is a valuable tool in preclinical studies to describe and predict the time course of drug concentrations in the body. mdpi.com, nih.gov Animal models provide data for the development and validation of these models, aiding in the understanding of drug disposition. nih.gov

Development and Validation of Compartmental Models (e.g., Two-Compartmental Model)

Compartmental models are mathematical representations used to describe the dynamic behavior of drugs within a system, such as a living organism. mdpi.com The two-compartment model is commonly used in pharmacokinetics to represent the body as two distinct compartments: a central compartment (e.g., blood) and a peripheral compartment (e.g., tissues). mdpi.com

Preclinical pharmacokinetic studies in animals have utilized compartmental models to characterize the disposition of this compound. In anesthetized ponies, the plasma concentration profile of l-methadone was best described by a two-compartment model, showing a rapid distribution phase followed by a slower elimination phase. ebi.ac.uk, researchgate.net This is consistent with findings for racemic methadone in horses in some studies. researchgate.net, researchgate.net However, other reports on racemic methadone in horses have suggested that a three-compartment model might provide a better fit. researchgate.net, researchgate.net

Pharmacokinetic modeling in animal systems allows for the estimation of key parameters such as half-life, volume of distribution, and clearance, contributing to a better understanding of this compound's behavior in vivo. ebi.ac.uk, researchgate.net These models can also be used to predict drug concentrations in different tissues, which is particularly useful when direct tissue sampling is not feasible. k-state.edu

Plasma Pharmacokinetic Parameters of l-Methadone in Anesthetized Ponies (Mean ± Standard Deviation) ebi.ac.uk, researchgate.net

| Parameter | Value | Unit |

| Terminal Half-life | 44.3 ± 18.0 | minutes |

| Volume of Distribution | 0.43 ± 0.12 | L kg⁻¹ |

| Plasma Clearance | 7.77 ± 1.98 | mL minute⁻¹ kg⁻¹ |

Evaluation of Drug-Drug Interactions Affecting Metabolic Fate (e.g., with Metamizole)

Drug-drug interactions can significantly impact the metabolic fate of this compound. Metamizole, a non-opioid analgesic, has been investigated for its potential interaction with this compound. Metamizole is a prodrug that is rapidly hydrolyzed to its main active metabolite, 4-methylaminoantipyrine (4-MAA), which is further metabolized in the liver by CYP enzymes researchgate.net. Studies suggest that metamizole can act as a moderate to strong inductor of CYP3A4, CYP2B6, and CYP2C19, and a weak inductor of CYP2C9, while being a moderate inhibitor of CYP1A2 researchgate.net.

Research in dogs co-administered this compound/fenpipramide and metamizole explored potential interactions. While the duration of thermal antinociception of this compound/fenpipramide was increased by metamizole, the magnitude was not enhanced researchgate.netresearchgate.net. Mechanical antinociception and anesthetic-sparing effects of this compound/fenpipramide were not altered by metamizole coadministration researchgate.netresearchgate.net. The exact reason for these observations is not fully clear, and data on the influence of metamizole or its metabolites on canine cytochrome P450 are limited avma.org. Enzyme induction or inhibition is typically observed during medium to long-term treatments, and the study involved a single bolus injection avma.org. Some publications suggest that metamizole may decrease the serum concentration of CYP2B6 and CYP3A4 substrates, including methadone researchgate.net.

Genetic Polymorphisms Influencing Preclinical Pharmacokinetics

Genetic polymorphisms in genes encoding drug-metabolizing enzymes and transporters can contribute to inter-individual variability in the pharmacokinetics of this compound scielo.brnih.govupf.edu.

Impact of CYP Gene Variants on Metabolic Capacity

Cytochrome P450 enzymes, particularly CYP2B6 and CYP3A4, play a significant role in the metabolism of methadone, including this compound nih.govwikipedia.orgalliedacademies.orgresearchgate.net. CYP2B6 is considered the predominant enzyme involved in the N-demethylation of methadone and its clearance, exhibiting stereoselectivity towards (S)-methadone nih.govresearchgate.net. The CYP2B6 gene is highly polymorphic, with numerous allelic variants that can affect enzymatic activity, expression, and function nih.govpainphysicianjournal.com.

Studies have investigated the impact of CYP2B6 genetic variants on methadone metabolism and plasma concentrations. The CYP2B6*6 allele, a common variant, has been associated with slower methadone metabolism researchgate.netplos.org. Carriers of CYP2B6 decreased or no-function alleles have shown increased plasma (S)-methadone concentrations and decreased clearance compared to non-carriers cpicpgx.org. For example, a meta-analysis of five studies indicated that the presence of CYP2B6 decreased or no-function alleles resulted in a 31% increase in plasma (S)-methadone concentrations cpicpgx.org. While CYP2B6 variants have a statistically significant impact on (S)-methadone exposure and clearance, their association with methadone dose requirements may be statistically significant but not always clinically meaningful researchgate.net.

Other CYP enzymes, including CYP3A4, CYP2C19, CYP2D6, CYP2C8, CYP2C9, CYP2C18, and CYP3A5, also contribute to methadone metabolism to varying extents and with different stereoselectivity nih.govwikipedia.org. Polymorphisms in these genes can also influence methadone pharmacokinetics nih.govplos.org. For instance, carriers of the CYP3A4*1B variant may have increased methadone plasma concentrations and require lower doses plos.org. However, findings regarding the influence of polymorphisms in other CYP enzymes like CYP2C19, CYP2C9, CYP2D6, and CYP3A5 on methadone outcomes have been inconsistent researchgate.netplos.org.

Influence of ABCB1 Gene Variants on Transporter Function

The ABCB1 gene (also known as MDR1) encodes the efflux transporter P-glycoprotein (P-gp), which is located in various tissues, including the blood-brain barrier, and plays a role in regulating the transport of various drugs, including methadone painphysicianjournal.complos.orgbrieflands.comnih.goviu.eduscienceopen.com. Methadone is a substrate for P-gp wikipedia.orgpainphysicianjournal.comnih.gov.

The ABCB1 gene is highly polymorphic, with numerous single nucleotide polymorphisms (SNPs) that can affect the expression and function of P-gp painphysicianjournal.complos.orgbrieflands.comnih.goviu.eduscienceopen.com. The C3435T polymorphism in exon 26 is one of the most commonly studied variants painphysicianjournal.complos.orgbrieflands.comnih.govscienceopen.com. Some studies suggest that ABCB1 genetic variability can influence methadone dose requirements and plasma concentrations painphysicianjournal.complos.orgnih.gov. For example, some research indicates that individuals carrying certain ABCB1 haplotypes or the homozygous TT genotype for the C3435T polymorphism may require higher methadone doses or have altered plasma concentrations painphysicianjournal.comnih.govscienceopen.com. However, other studies have reported conflicting results regarding the association between ABCB1 polymorphisms and methadone plasma concentrations or response to treatment nih.govscienceopen.com.

The influence of ABCB1 genetic variants on the preclinical pharmacokinetics of this compound specifically, as opposed to racemic methadone, is an area of ongoing research. While studies on racemic methadone provide valuable insights due to this compound being the primary active component, direct preclinical studies focusing solely on the impact of ABCB1 polymorphisms on this compound pharmacokinetics are crucial for a complete understanding.

Neurobiological Mechanisms of Levomethadone Action: Preclinical Investigations

Modulation of Central Nervous System Pathways by Levomethadone

Preclinical studies have demonstrated that this compound exerts its effects through interaction with multiple targets within the central nervous system (CNS). A primary mechanism involves potent agonism at the μ-opioid receptor (MOR), where it exhibits higher intrinsic activity than morphine. wikipedia.org Beyond its well-established opioid receptor activity, this compound also functions as a noncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. wikipedia.orgnih.gov This dual mechanism is thought to contribute significantly to its pharmacological profile.

Research in animal models has indicated that this compound's NMDA receptor antagonism can inhibit central sensitization, a key process in the development of chronic pain states. nih.gov Furthermore, studies using rat receptors expressed in human embryonic kidney cell lines have shown that methadone, including its enantiomers, acts as a potent, noncompetitive antagonist at α3β4 neuronal nicotinic acetylcholine receptors. wikipedia.org

Investigations into the central nervous effects of this compound in healthy volunteers, measured by pupil size (miosis), have highlighted the influence of genetic polymorphisms in modulating its effects. A study found that carriers of the variant 118G allele (118A>G single-nucleotide polymorphism) of the OPRM1 gene, which codes for the μ-opioid receptor, exhibited a significantly lower miotic potency of this compound compared to noncarriers. painphysicianjournal.comnih.gov This suggests that genetic variations affecting the μ-opioid receptor can modulate the central nervous system response to this compound. nih.gov

Data on the influence of the OPRM1 118A>G polymorphism on this compound's miotic effect are summarized in the table below:

| OPRM1 Genotype | Maximum Percent Decrease in Pupil Diameter (Mean ± SD) | p-value (vs. 118AA) |

| 118AA | 44.9% ± 7.6% | - |

| 118AG | 33.0% ± 6.5% | < 0.001 |

| 118GG | 24.0% ± 6.9% | < 0.001 |

Other candidate polymorphisms in ABCB1 or CYP genes did not show a significant influence on this compound's effects in this study. nih.gov

Mechanistic Investigations into Opioid Tolerance Development in Animal Models

The development of opioid tolerance, characterized by a reduced responsiveness to the drug over time, is a significant challenge in pain management. Preclinical studies have explored the mechanisms underlying tolerance to opioids, including the potential role of this compound.

Research suggests that the NMDA receptor antagonist activity of methadone, including its enantiomers, may play a role in attenuating or even reversing opioid tolerance. wikipedia.orgnih.govpainphysicianjournal.comresearchgate.netunc.edu Studies in mice and rats have shown that the d-isomer of methadone can attenuate the development of morphine tolerance. researchgate.net

Mechanisms contributing to opioid tolerance in animal models are complex and can involve various cellular and molecular changes. These include functional downregulation or desensitization of μ-opioid receptors, particularly in areas like the dorsal horn of the spinal cord and the brain, which has been observed in models of neuropathic pain. painphysicianjournal.com This desensitization can contribute to diminished opioid effectiveness. painphysicianjournal.com

Cellular mechanisms implicated in chronic opioid exposure and tolerance development in animal models include alterations in the cAMP pathway, leading to superactivation of adenylyl cyclase, changes in ion channel conductance, increased neurotransmitter release, and altered gene expression through modifications in cAMP-responsive element binding protein (CREB) phosphorylation and expression. unc.edu Upregulation of Gs protein and its association with μ-opioid receptors has also been demonstrated in the brain tissue of animals chronically exposed to morphine. cambridge.org

Furthermore, increased levels of the endogenous opioid peptide dynorphin A in the spinal cord following neural insult in animal models have been suggested to contribute to diminished opioid responsiveness. painphysicianjournal.com Dynorphin A can also act as an agonist for the NMDA receptor, potentially linking these two systems in the context of tolerance and altered pain processing. painphysicianjournal.com

While NMDA receptor antagonists have shown promise in preclinical models for attenuating tolerance, studies comparing tolerance development between racemic methadone and this compound in long-term treatment have not consistently shown a significant difference. researchgate.net Some research suggests an overlap in the pathophysiology of neuropathic pain and opioid tolerance, with chronic high-dose opioid treatment in rats being associated with reduced spinal microglial activation. helsinki.fi

Differential Effects on Dopaminergic Systems in Preclinical Contexts

Preclinical investigations have explored the interaction of methadone enantiomers with dopaminergic systems, which are crucial for reward, motivation, and motor control. Studies comparing this compound ((R)-MTD) and dextromethadone ((S)-MTD) have revealed differential effects on dopamine pathways in animal models.

Research indicates that unlike (R)-MTD and racemic methadone, (S)-MTD does not appear to promote significant activation of the dopaminergic system despite its activity at MORs. nih.gov In vivo microdialysis studies in rats have shown that local perfusion of (R)-MTD into the ventral tegmental area (VTA), a key region in the brain's reward pathway, produced a concentration-dependent increase in extracellular dopamine levels. nih.gov In contrast, (S)-MTD did not induce a significant effect on extracellular dopamine levels even at higher concentrations. nih.gov Notably, (S)-MTD was found to counteract the effect of (R)-MTD on dopamine release in the VTA. nih.gov

This observed difference in dopaminergic activation between the enantiomers is hypothesized to be related to unique pharmacodynamic properties of (S)-MTD, specifically a potential loss of efficacy at the MOR-galanin 1 receptor (Gal1R) heteromer, which is considered a key mediator of the dopaminergic effects of opioids. nih.gov

Preclinical rodent studies on the effects of opioids on dopaminergic systems have also contributed to hypotheses regarding neurobiological mechanisms underlying opioid-stimulant co-use and relapse, suggesting that chronic opioid exposure may lead to changes, such as enhanced dopamine D2 receptor-mediated activity in specific brain circuits. frontiersin.org Mu opioid receptors located on GABAergic interneurons in the VTA play a role in inhibiting dopamine neurons that project to the nucleus accumbens, a region critical for drug-related behaviors in preclinical studies. frontiersin.org

Neurobiological Basis of Neuropathic Pain Modulation in Rat Models

Neuropathic pain, arising from damage to the somatosensory nervous system, is often less responsive to traditional opioid analgesics. Preclinical studies, particularly in rat models, have investigated the neurobiological basis for this compound's effects on neuropathic pain.

A significant mechanism underlying methadone's efficacy in neuropathic pain models is its action as an NMDA receptor antagonist. wikipedia.orgmdpi.com This antagonism is thought to inhibit central sensitization and prevent hyperalgesia, phenomena central to neuropathic pain states. nih.gov

Studies using the spinal nerve ligation (SNL) model of neuropathic pain in rats have provided compelling evidence for this compound's anti-allodynic effects. Subcutaneous administration of l-methadone (this compound) demonstrated significant anti-allodynic effects in tests assessing mechanical and cold allodynia, showing greater potency than morphine, oxycodone, racemic methadone, and d-methadone in this model. painphysicianjournal.comresearchgate.net This highlights a potential advantage of this compound in modulating the heightened pain sensitivity characteristic of neuropathic conditions.

The neurobiological changes in neuropathic pain states that may influence opioid responsiveness include functional downregulation or desensitization of μ-opioid receptors in the spinal dorsal horn and brain. painphysicianjournal.com Additionally, increased levels of dynorphin A in the spinal cord following nerve injury have been implicated in diminished opioid efficacy and can interact with NMDA receptors. painphysicianjournal.com

Mechanistic investigations in rat models of neuropathic pain have also identified the involvement of glial cells (microglia and astrocytes) in the spinal dorsal horn and changes in gene expression related to nociception, inflammation, and glial function in dorsal root ganglia. helsinki.finih.gov Central sensitization, involving increased responsiveness of CNS neurons, leads to allodynia and hyperalgesia and is a key target for neuropathic pain treatments. mdpi.com The NMDA receptor's role in pain sensitization and neuronal plasticity is well-established, further supporting the relevance of this compound's NMDA antagonism in this context. medicaljournals.se

The superior anti-allodynic effect of this compound compared to other opioids in rat neuropathic pain models suggests that its combined activity at μ-opioid and NMDA receptors provides a unique neurobiological profile that may be particularly effective in modulating the complex neuronal adaptations underlying neuropathic pain. painphysicianjournal.comresearchgate.net

Computational Chemistry and Structure-activity Relationship Sar Elucidation

Quantum Chemical Calculations for Conformational Analysis and Molecular Mimicry

Quantum chemical calculations have been employed to study the flexible structure of methadone (the racemate of levomethadone and dextromethadone) and to test the hypothesis that it structurally mimics the rigid fused-ring structure of morphine nih.gov. These calculations, using methods like the semiempirical PCILO method, consider both protonated and nonprotonated conformations to represent different types of intramolecular interactions at the morphine receptor nih.gov. While some lowest-energy conformations showed intramolecular bonding, the resulting molecular geometries were not always strongly morphine-like, suggesting that a comparison to meperidine might be equally valid nih.gov. Studies involving quantum chemical computations are used to analyze and characterize the strength of host-guest interactions in materials designed for drug delivery, including those with methadone bham.ac.ukchemrxiv.orgresearchgate.netresearchgate.net. These calculations can provide insights into the physical nature of these interactions bham.ac.ukresearchgate.netresearchgate.net.

Molecular Docking and Binding Pose Predictions in Receptor Systems

Molecular docking is a widely used computational technique to predict the binding poses and affinities of ligands, such as this compound, within receptor systems, particularly opioid receptors nrfhh.comresearchgate.netplos.org. This method is essential for understanding how opioids interact with their target sites at a molecular level and is utilized in drug discovery and the prediction of complex structures nrfhh.comresearchgate.net.

Studies have utilized molecular docking to evaluate the binding poses of various opioid ligands, including this compound, to the mu-opioid receptor (MOR) nrfhh.comresearchgate.netelifesciences.org. These calculations are often performed using the crystal structure of the active-state MOR elifesciences.org. Docking studies have revealed different binding poses for various opioids, highlighting distinct interaction patterns between morphinan ligands (like morphine) and methadone or fentanyl elifesciences.org. For instance, while morphine interacts with several residues and water networks within the binding site, methadone's binding pose may primarily involve a salt bridge with aspartate 147 (D147³·³²) and hydrophobic or aromatic stacking interactions with residues like valine 236 (V236⁵·⁴²), histidine 297 (H297⁶·⁵²), tryptophan 293 (W293⁶·⁴⁸), and tyrosine 326 (Y326⁷·⁴³) elifesciences.org. The specific interactions can be described using interaction matrices or fingerprint analyses elifesciences.org.

Molecular docking is also used to predict the binding affinity of substances to the mu opioid receptor, which can be validated by correlating docking scores with experimental binding affinities plos.org. A cation pharmacophore is often placed at the positively charged amine of amine-based opioids during docking, as this is a key interaction critical for binding plos.org. The docking procedure can distinguish between the binding affinities of structurally similar compounds and relate the differences to underlying molecular interactions plos.org.

Molecular docking has also been applied to study the interaction of methadone with metal-organic frameworks (MOF-5) for drug delivery applications, considering both extended and cyclic conformations bham.ac.ukchemrxiv.org. These studies suggest that the extended conformation, which forms intermolecular rather than intramolecular hydrogen bonds, leads to stronger host-guest interaction energies and is preferred within the MOF structure bham.ac.ukchemrxiv.orgresearchgate.net.

Development and Refinement of Unified Structure-Activity Theories for Opioids

The development of unified structure-activity theories aims to explain the relationships between the chemical structures of opioids and their pharmacological activities. These theories often seek common structural features or conformations that are essential for binding to opioid receptors and eliciting an analgesic response.

The Virtual Heterocyclic Ring Hypothesis and Its Applicability to this compound

A novel unified theory of opioid structure-activity relationship hypothesizes the existence of a virtual or known heterocyclic ring in all opioids active in humans nih.govresearchgate.netnih.gov. This hypothetical ring is proposed to occupy approximately the same plane in space relative to the aromatic ring of the drug as the piperidine ring of morphine nih.govresearchgate.netnih.gov. Morphine, with its rigid structure, serves as a template for approximating these relationships in more flexible drug molecules where bond rotations are common nih.govnih.govproteopedia.org.

Methadone, unlike many other opioids, does not possess a pre-existing heterocyclic ring nih.govproteopedia.org. The "virtual heterocyclic ring" hypothesis proposes that methadone can adopt an active conformation that includes such a ring, which helps explain its analgesic activity nih.govresearchgate.netnih.govproteopedia.org. This argument is based on the assumption that methadone, which contains a ketone group, can exist in equilibrium with its enol tautomer nih.gov.

Analysis of Stereochemical Influences on Analgesic Activity

Stereochemistry plays a significant role in the activity of opioids, including methadone. This compound (the levorotatory isomer, R-(-)-methadone) is the active enantiomer responsible for the majority of the analgesic effect of racemic methadone wikipedia.orgwikipedia.orgmdpi.comproteopedia.org. Dextromethadone (the dextrorotatory isomer, S-(+)-methadone) has minimal analgesic activity nih.govproteopedia.org.

The unified theory suggests that the formation of the virtual heterocyclic ring in methadone positions a methyl group connected to the chiral carbon, and this group has steric influences on activity nih.govproteopedia.org. In the conformation of the (S)-isomer (dextromethadone), this methyl group is hypothesized to hinder the virtual heterocyclic ring, leading to minimal analgesic activity nih.govproteopedia.org. In contrast, in the (R)-isomer (this compound), there is no such hindrance, allowing for substantial analgesic effects nih.govproteopedia.org. These steric effects are considered analogous to the steric blocking observed with opioid antagonists like naloxone and naltrexone nih.govproteopedia.org.

Role of Intramolecular Hydrogen Bonding and Enol Tautomerism in Active Conformation

The formation of the proposed virtual heterocyclic ring in methadone's active conformation is linked to keto-enol tautomerism and intramolecular hydrogen bonding nih.govproteopedia.org. Methadone's ketone group can exist in equilibrium with its enol tautomer nih.govproteopedia.org. It is hypothesized that the hydroxyl group (-OH) of the enol tautomer can form an intramolecular hydrogen bond with the tertiary nitrogen atom nih.gov. This interaction can theoretically produce a seven-membered heterocyclic ring nih.gov. According to Pauling's principles, the N-H-O bond in such a system would be nearly linear nih.gov. This virtual ring is suggested to have characteristics similar to a six-membered nitrogen-containing ring and can be positioned in a plane analogous to the piperidine ring of morphine nih.gov.

Keto-enol tautomerism involves an equilibrium between the keto form (containing a C=O bond) and the enol form (containing a C=C bond and an O-H group) orgoreview.commasterorganicchemistry.com. While the keto form is generally favored, the enol form can be stabilized by factors such as conjugation and intramolecular hydrogen bonding orgoreview.commasterorganicchemistry.comthermofisher.com. Intramolecular hydrogen bonding, particularly when forming a six-membered ring, can significantly stabilize the enol tautomer orgoreview.commasterorganicchemistry.com. Spectroscopic studies, such as NMR, can be used to measure the equilibrium constant and the percentage of enol form present thermofisher.com. The strength of intramolecular hydrogen bonding is a key factor in controlling the keto-enol equilibrium nih.gov.

Computational studies, including molecular docking, have considered both extended and cyclic conformations of methadone involving intramolecular hydrogen bonds bham.ac.ukchemrxiv.org. However, for interactions with certain materials like MOF-5, the extended conformation forming intermolecular hydrogen bonds was found to be preferred bham.ac.ukchemrxiv.orgresearchgate.net.

Advanced Analytical Method Development for Levomethadone Research

Chromatographic Techniques for Enantiomeric Purity and Impurity Profiling

Chromatographic methods are indispensable for separating and quantifying levomethadone from its impurities and its (S)-enantiomer, dextromethadone. These techniques provide valuable information regarding the purity and composition of this compound samples.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral HPLC is a primary technique for determining the enantiomeric purity of this compound. This method utilizes stationary phases with chiral selectors that can differentially interact with the two enantiomers, R-(-)-methadone (this compound) and S-(+)-methadone (dextromethadone), leading to their separation researchgate.netgoogle.comchromatographyonline.com. By measuring the peak areas corresponding to each enantiomer, the enantiomeric excess (e.e.) can be calculated google.comgoogle.com.

Studies have demonstrated the effectiveness of chiral HPLC using cellulose-derived chiral stationary phases for achieving high enantiomeric separation of methadone and its related compounds google.comgoogle.com. For instance, a Chiral-AGP column has been shown to provide excellent separation of racemic methadone into its R and S enantiomers google.com. Analysis of this compound samples prepared with high enantiomeric purity (e.e. > 99%) by chiral HPLC showed no evidence of the S-isomer google.comgoogle.com. Methods have been developed to produce this compound hydrochloride with greater than 99% enantiomeric excess as determined by chiral HPLC google.comgoogle.com.

Interactive Table 1: Representative Chiral HPLC Conditions for Methadone Enantiomer Separation

| Parameter | Condition |

| Column | Chiral-AGP 100 x 4 mm + guard 10 x 3mm google.com |

| Mobile Phase | 0.01M sodium phosphate buffer pH 6.50/Acetonitrile |

| Mobile Phase Ratio | 840:160 google.com |

| Flow Rate | 0.9 mL/min google.com |

| Detection | 20 nm google.com |

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Impurity Analysis

RP-HPLC is a widely used technique for the analysis and profiling of impurities in drug substances, including this compound chromatographyonline.commtoz-biolabs.com. This method separates compounds based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase mtoz-biolabs.comtdx.cat. RP-HPLC is suitable for detecting and quantifying various impurities that may be present in this compound samples, such as related synthesis intermediates or degradation products google.com.

Representative C18 reverse phase HPLC chromatograms of this compound hydrochloride have shown the detection of impurities like diphenylacetonitrile, isothis compound nitrile, and this compound nitrile google.comgoogle.com. RP-HPLC methods can be developed to ensure that levels of specific impurities in this compound hydrochloride are below certain thresholds, such as not more than 100 ppm google.comgoogle.com. The development of RP-HPLC methods for impurity profiling often involves optimizing parameters like mobile phase pH and the selection of suitable columns to achieve adequate separation of all potential impurities chromatographyonline.com.

Ultra-Performance Liquid Chromatography (UPLC) for Purity and Characterization

Ultra-Performance Liquid Chromatography (UPLC) offers enhanced speed, resolution, and sensitivity compared to traditional HPLC, making it valuable for the purity assessment and characterization of this compound acs.orgnih.gov. UPLC systems operate at higher pressures and utilize smaller particle size columns, leading to sharper peaks and improved separation efficiency nih.gov.

RP-UPLC has been employed for the analysis of this compound nitrile, an intermediate in the synthesis of this compound, demonstrating high purity levels google.com. Chiral UPLC has also been used to analyze this compound, showing a single enantiomer with high enantiomeric excess, similar to chiral HPLC google.com. The application of UPLC-UV with a C18 column and gradient elution has been reported for assessing the purity of related enantiomerically pure methadone metabolites acs.org.

Spectroscopic and Spectrometric Characterization Methods for Structural Elucidation

Spectroscopic and spectrometric techniques provide crucial information about the structure and identity of this compound and its related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful tool for the structural elucidation and confirmation of organic compounds like this compound acs.org. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, the arrangement of atoms and functional groups within the molecule can be determined .

¹H NMR spectra of this compound hydrochloride exhibit characteristic signals corresponding to different proton environments, such as aromatic protons, protons on the carbon bearing the dimethylamino group, and methyl and ethyl group protons . ¹³C NMR spectroscopy provides information about the carbon skeleton, with distinct signals for the carbonyl carbon and quaternary carbons . NMR analysis is commonly used to confirm the structure of synthesized this compound and its intermediates google.comgoogle.comlgcstandards.com.

Interactive Table 2: Representative ¹H NMR Shifts for this compound Hydrochloride (in CD₃OD)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (10H) | 7.2–7.4 | Multiplet |

| C6-H | 3.2 | Multiplet |

| N(CH₃)₂ | 2.8 | Singlet |

| CH₂CH₃ | 1.2 | Triplet |

Interactive Table 3: Representative ¹³C NMR Shifts for this compound Hydrochloride

| Carbon Environment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 208.5 |

| Quaternary (C4) | 58.2 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a valuable technique for determining the accurate mass of a molecule and its fragments, which aids in confirming elemental composition and structural elucidation acs.org. HRMS provides high mass accuracy and resolving power, allowing for the differentiation of compounds with very similar nominal masses .

Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with HRMS can be used to analyze this compound. The protonated molecule ([M+H]⁺) mass can be accurately measured and compared to the calculated mass to confirm the molecular formula nih.gov. Fragmentation patterns observed in HRMS can provide additional structural information . HRMS is also useful in the characterization of synthesized compounds and metabolites acs.orgresearchgate.net.

Compound Names and PubChem CIDs

Polarimetry for Optical Purity Determination

Polarimetry is a fundamental technique utilized to measure the optical activity of chiral substances like this compound. anton-paar.com Optical activity refers to the ability of a chiral molecule to rotate the plane of plane-polarized light. anton-paar.com this compound, being an enantiomer, exhibits this property. wikipedia.org

The measurement of optical rotation using a polarimeter allows for the determination of parameters such as specific rotation, concentration, and crucially, optical purity. anton-paar.com Optical purity, often expressed as enantiomeric excess (ee), indicates the proportion of one enantiomer in a mixture compared to the other. For a pure enantiomer like this compound, the optical purity should be close to 100%.

The principle involves passing polarized light through a sample of this compound solution and measuring the angle by which the plane of polarization is rotated. anton-paar.com This angle is influenced by the concentration of the chiral substance, the path length of the sample cell, the temperature, and the wavelength of light used. anton-paar.com

Studies have employed polarimetry alongside other techniques like chiral High-Performance Liquid Chromatography (HPLC) to assess the enantiomeric purity of methadone isomers. google.comgoogle.com For instance, research on the preparation of optically active methadones in high enantiomeric purity has utilized polarimetry with a high-readability polarimeter to measure optical rotations. google.comgoogle.com Chiral HPLC provides a complementary method to confirm enantiomeric excess by separating and quantifying the individual enantiomers. google.comgoogle.com

X-Ray Diffraction (XRD) for Absolute Stereochemical Configuration Determination

X-Ray Diffraction (XRD) is a powerful technique used to determine the three-dimensional structure of crystalline compounds, including the absolute stereochemical configuration of chiral molecules. researchgate.netmit.edu For this compound, confirming its (R)-configuration is essential. nih.gov

The determination of absolute configuration using XRD relies on the phenomenon of anomalous scattering, which causes small differences in the intensity of diffracted X-rays for certain crystal planes (Bijvoet pairs) in non-centrosymmetric space groups. researchgate.netmit.edu The magnitude of this effect is dependent on the elements present in the crystal and the wavelength of the X-rays. researchgate.netmit.edu While traditionally requiring the presence of heavier atoms for a strong anomalous signal, advancements in methods and instrumentation now allow for the confident determination of absolute configuration for organic compounds containing only light atoms like oxygen. mit.edu

Although obtaining suitable crystals for XRD can sometimes be a limitation researchgate.net, studies involving the synthesis and characterization of methadone metabolites have successfully utilized single-crystal XRD to confirm the absolute configuration of intermediates and final products. acs.org This underscores the applicability of XRD in unequivocally establishing the stereochemistry of compounds related to this compound.

Methodologies for Preclinical Therapeutic Drug Monitoring (TDM) and Pharmacokinetic Research

Preclinical research involving this compound requires robust methodologies for Therapeutic Drug Monitoring (TDM) and pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) in relevant animal models. TDM involves measuring drug concentrations in biological fluids to optimize therapy, while pharmacokinetic studies provide quantitative data on drug disposition over time.

Validated analytical methods are crucial for accurate quantification of this compound in biological matrices such as plasma or serum. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and sensitive technique for this purpose. researchgate.netdustri.comresearchgate.netnih.gov LC-MS/MS allows for the separation of this compound from other compounds in the matrix and its specific detection and quantification based on its mass-to-charge ratio and fragmentation pattern. researchgate.netdustri.comresearchgate.netnih.gov

Preclinical pharmacokinetic studies typically involve administering this compound to animal subjects and collecting blood samples at predetermined time points. researchgate.netdustri.comresearchgate.netnih.govebi.ac.uk The collected samples are then analyzed using validated methods like LC-MS/MS to determine the drug concentration at each time point. researchgate.netdustri.comresearchgate.netnih.gov This data is then used to calculate pharmacokinetic parameters such as:

Area Under the Curve (AUC): Represents the total drug exposure over time. dustri.comresearchgate.netnih.gov

Maximum Concentration (Cmax): The peak drug concentration achieved. dustri.comresearchgate.netnih.gov

Time to Maximum Concentration (Tmax): The time at which Cmax is reached. researchgate.net

Elimination Half-Life (T1/2): The time it takes for the drug concentration to decrease by half. wikipedia.orgresearchgate.netebi.ac.uk

Volume of Distribution (Vd): Reflects how widely the drug is distributed in the body. ebi.ac.uk

Clearance (CL): The rate at which the drug is removed from the body. ebi.ac.uk

These parameters are essential for understanding the pharmacokinetic profile of this compound in preclinical species and for informing subsequent clinical studies. Non-compartmental analysis is a common method used to determine these parameters from the concentration-time data. researchgate.net

Studies investigating the relative bioavailability of different this compound formulations in healthy subjects, for instance, have employed LC-MS/MS to quantify plasma concentrations and determine key pharmacokinetic parameters like AUC and Cmax. dustri.comresearchgate.netnih.gov

TDM in preclinical settings can help researchers correlate this compound exposure with pharmacological effects or potential toxicities, although the primary focus of TDM is often in clinical settings to optimize patient outcomes. nih.govmdpi.comresearchgate.net Research has shown that this compound serum levels can correlate with withdrawal symptoms in opioid-dependent patients, highlighting the potential utility of TDM in managing withdrawal. nih.gov

Interactive Data Table: Preclinical Pharmacokinetic Parameters (Illustrative Example based on search results)

| Parameter | Value (Example) | Unit | Source Type |

| AUC₀-tlast (Geometric Mean) | ~244-247 | ngh/mL | Human (Bioavailability Study) dustri.comresearchgate.netnih.gov |

| AUC₀-∞ (Geometric Mean) | ~329-333 | ngh/mL | Human (Bioavailability Study) dustri.comresearchgate.netnih.gov |

| Cmax (Geometric Mean) | ~8.6-8.9 | ng/mL | Human (Bioavailability Study) dustri.comresearchgate.netnih.gov |

| Terminal Half-Life | ~18 hours (Human) wikipedia.org, ~44 mins (Ponies) ebi.ac.uk | hours/minutes | Human/Animal wikipedia.orgebi.ac.uk |

| Volume of Distribution | ~0.43 ± 0.12 | L/kg | Animal (Ponies) ebi.ac.uk |

| Plasma Clearance | ~7.77 ± 1.98 | mL/minute/kg | Animal (Ponies) ebi.ac.uk |

Detailed research findings from preclinical pharmacokinetic studies contribute to understanding how this compound is handled by the body, which is vital for designing appropriate dosing regimens in research and predicting its behavior in humans. The use of sensitive and validated analytical methods ensures the accuracy and reliability of these findings.

Q & A

Basic: What are the standard methodologies for assessing Levomethadone’s pharmacokinetic properties in clinical populations?

Answer: Pharmacokinetic studies of this compound typically employ randomized controlled trials (RCTs) with repeated blood sampling to measure plasma concentrations at fixed intervals. Key parameters include bioavailability, half-life, and metabolite ratios. For opioid-dependent populations, stratification by dose regimen (e.g., methadone vs. This compound) and monitoring of liver enzyme activity (e.g., CYP3A4/5) are critical due to metabolic variability . Experimental designs should adhere to protocols for reproducibility, including standardized dosing and validated analytical techniques (e.g., HPLC-MS) .

Basic: How should researchers design a clinical trial comparing this compound to other opioid agonists (e.g., buprenorphine) in relapse prevention?

Answer: Trials should use a double-blind, parallel-group design with stratified randomization based on addiction severity (e.g., ASI-Lite scores). Primary endpoints might include retention in treatment and urine toxicology results. Ensure ethical compliance by obtaining informed consent and addressing withdrawal risks through titration phases . Sample size calculations must account for attrition rates (e.g., 20–30% in addiction studies) and use intention-to-treat analysis .

Advanced: How can mixed-methods approaches resolve gaps in understanding this compound’s patient-reported outcomes (PROs)?

Answer: Integrate quantitative surveys (e.g., SF-36 for quality of life) with qualitative interviews to explore subjective experiences (e.g., stigma, side effects). For example, a sequential explanatory design could first identify PRO trends via regression analysis, followed by thematic coding of patient narratives to contextualize findings . Triangulation enhances validity by addressing discrepancies between self-reported adherence and clinical metrics .

Advanced: What analytical strategies address contradictions in this compound’s efficacy data across demographic subgroups?

Answer: Conduct subgroup analyses (e.g., by age, gender, or comorbid conditions) using multivariate regression to identify confounding variables. For instance, ’s study revealed higher retention rates in methadone/levomethadone patients but did not adjust for regional prescribing practices. Sensitivity analyses and meta-regression can test robustness, while qualitative follow-ups (e.g., focus groups) may uncover socio-cultural factors .

Basic: What ethical considerations are critical when recruiting this compound-treated populations for longitudinal studies?

Answer: Prioritize informed consent with clear communication about withdrawal risks and data confidentiality. Use third-party monitors to avoid coercion, especially in vulnerable populations. Ethical approvals must address potential therapeutic misconceptions (e.g., conflating research with clinical care) and ensure equitable compensation .

Advanced: How can researchers optimize data visualization for this compound’s dose-response relationships in pharmacokinetic studies?

Answer: Use line graphs with shaded confidence intervals to depict mean plasma concentration-time curves. Avoid overcrowding figures with multiple compounds; instead, highlight this compound’s key metabolites (e.g., EDDP) in separate panels. Adhere to journal guidelines (e.g., Med. Chem. Commun.) by limiting chemical structures and using color strategically for clarity .

Basic: What steps ensure reproducibility in this compound’s in vitro receptor-binding assays?

Answer: Document all experimental conditions (e.g., temperature, pH, and solvent concentrations) and use positive controls (e.g., naloxone for μ-opioid receptor assays). Raw data (e.g., radioligand displacement curves) should be archived with metadata, and protocols peer-reviewed for methodological transparency .

Advanced: How should comparative effectiveness trials address this compound’s enantiomer-specific effects?

Answer: Incorporate chiral chromatography to isolate R- and S-enantiomers and assess their individual pharmacodynamic profiles. Experimental arms should compare racemic methadone versus this compound (R-enantiomer) with predefined equivalence margins. Statistical plans must adjust for multiple comparisons to avoid Type I errors .

Basic: What literature review strategies are effective for synthesizing this compound’s safety profile across heterogeneous studies?

Answer: Use systematic reviews with PRISMA guidelines to screen databases (e.g., PubMed, Cochrane). Code outcomes (e.g., QTc prolongation, respiratory depression) into categories and apply GRADE criteria to evaluate evidence quality. Highlight gaps, such as long-term cardiac outcomes in older adults .

Advanced: How can longitudinal data analysis improve understanding of this compound’s neuroadaptive effects in chronic users?

Answer: Employ mixed-effects models to analyze repeated measures (e.g., fMRI scans, cognitive tests) while accounting for individual variability. Pair this with time-series clustering to identify subpopulations with distinct trajectories (e.g., tolerance development vs. stability). Data should be archived in repositories like Dryad for independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.